molecular formula C30H38N2O2 B12375297 Elacestrant-d4

Elacestrant-d4

カタログ番号: B12375297
分子量: 462.7 g/mol
InChIキー: SIFNOOUKXBRGGB-VORODTCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elacestrant-d4 is a deuterated form of Elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader. Elacestrant is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

準備方法

The synthesis of Elacestrant-d4 involves multiple steps, including the introduction of deuterium atoms at specific positions. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. Industrial production methods for this compound are similar to those used for Elacestrant, with additional steps to incorporate deuterium.

化学反応の分析

Elacestrant-d4 undergoes various chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions are common, with reagents such as bromine and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Elacestrant-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution.

    Biology: Investigated for its potential to modulate estrogen receptor activity in various biological systems.

    Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer, with ongoing research into its efficacy and safety.

    Industry: Employed in the development of new pharmaceuticals and as a tool in drug metabolism studies.

作用機序

Elacestrant-d4 exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor signaling, which is crucial for the growth of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor alpha and the proteasomal degradation pathway.

類似化合物との比較

Elacestrant-d4 is unique compared to other selective estrogen receptor degraders due to its deuterium substitution, which enhances its pharmacokinetic properties. Similar compounds include:

    Fulvestrant: Another selective estrogen receptor degrader used in breast cancer treatment.

    Amcenestrant: A selective estrogen receptor degrader currently in clinical trials.

    Giredestrant: Another investigational selective estrogen receptor degrader. This compound stands out due to its improved stability and reduced metabolic degradation.

特性

分子式

C30H38N2O2

分子量

462.7 g/mol

IUPAC名

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2

InChIキー

SIFNOOUKXBRGGB-VORODTCVSA-N

異性体SMILES

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

正規SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。